molecular formula C11H12FNO4 B1441407 Tert-butyl 4-fluoro-2-nitrobenzoate CAS No. 942271-60-5

Tert-butyl 4-fluoro-2-nitrobenzoate

Cat. No.: B1441407
CAS No.: 942271-60-5
M. Wt: 241.22 g/mol
InChI Key: JLGPJOUWLXCECT-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-fluoro-2-nitrobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-fluoro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-fluoro-2-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-fluoro-2-nitrobenzoate is utilized in several key areas of research:

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy and specificity. For example, it can be used to synthesize compounds targeting specific biological pathways, making it crucial in drug discovery and development processes .

Agrochemicals

In the agricultural sector, this compound is incorporated into the formulation of agrochemicals. It aids in developing effective pesticides and herbicides, which are essential for crop protection against pests and diseases .

Material Science

The compound is also applied in material science for creating advanced materials, particularly polymers with enhanced properties such as improved thermal stability and chemical resistance. This application is vital for developing materials used in various industrial processes .

Analytical Chemistry

Researchers utilize this compound as a reagent in analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures, facilitating various chemical analyses .

Organic Synthesis

In organic chemistry, this compound plays a significant role as a building block for synthesizing more complex molecules. It allows chemists to explore various reaction pathways, thus expanding the toolkit available for synthetic chemists .

Pharmaceutical Applications

A notable case study involved the use of this compound as a precursor in synthesizing a novel class of anti-inflammatory agents. The compound's ability to undergo reduction reactions facilitated the conversion of nitro groups into amino groups, leading to the development of potent therapeutic candidates .

Agrochemical Innovations

In agrochemical research, researchers have successfully integrated this compound into formulations aimed at enhancing crop yields while minimizing environmental impact. Studies demonstrated that formulations containing this compound exhibited increased efficacy against common agricultural pests compared to traditional pesticides .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the fluorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-fluoro-3-nitrobenzoate
  • Tert-butyl 2-fluoro-4-nitrobenzoate

Comparison

Tert-butyl 4-fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the 2-nitro position may make it more susceptible to nucleophilic aromatic substitution compared to other isomers.

Biological Activity

Tert-butyl 4-fluoro-2-nitrobenzoate (C11H12FNO4) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent studies and findings.

This compound is characterized by the following properties:

  • Molecular Formula : C11H12FNO4
  • Molecular Weight : 235.22 g/mol
  • Appearance : Light yellow solid

This compound is synthesized through the esterification of 4-fluoro-2-nitrobenzoic acid, which imparts significant biological activities due to its functional groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may modulate the activity of enzymes and receptors, influencing metabolic and signaling pathways. Notably, the nitro and amino groups can participate in redox reactions, which are critical for cellular processes .
  • Antioxidant Activity : Research indicates that compounds containing nitro groups often exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria, making it a candidate for further pharmacological exploration .

In Vitro Studies

Recent investigations have assessed the in vitro biological activities of this compound:

  • Antibacterial Activity : The compound was tested against various bacterial strains. Results showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus<0.25 μg/mL
    Enterococcus faecalis<0.5 μg/mL
  • Enzyme Inhibition : The compound was screened for inhibition of key enzymes such as α-amylase and acetylcholinesterase (AChE). It demonstrated moderate inhibition, suggesting potential applications in managing diabetes and neurodegenerative diseases .

In Vivo Studies

In vivo studies using Swiss male albino mice evaluated the safety and efficacy of this compound:

  • Toxicological Assessments : The compound exhibited no significant toxic effects on hematological and biochemical parameters at studied doses, indicating a favorable safety profile for potential therapeutic use .
  • Pharmacological Evaluation : Mice treated with the compound showed improved glucose tolerance, suggesting its utility in antidiabetic applications through G6Pase inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, supporting its development as a new therapeutic agent for resistant infections.
  • Case Study on Antioxidant Properties :
    • Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings confirmed its ability to reduce oxidative stress markers in vitro, paving the way for further research into its role in oxidative stress-related diseases.

Properties

IUPAC Name

tert-butyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPJOUWLXCECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Tert-butyl 4-fluoro-2-nitrobenzoate

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